N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine
Brand Name: Vulcanchem
CAS No.: 1219155-16-4
VCID: VC2665041
InChI: InChI=1S/C15H17NO/c1-16-12-11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
SMILES: CNCCC1=CC=C(C=C1)OC2=CC=CC=C2
Molecular Formula: C15H17NO
Molecular Weight: 227.3 g/mol

N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine

CAS No.: 1219155-16-4

Cat. No.: VC2665041

Molecular Formula: C15H17NO

Molecular Weight: 227.3 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine - 1219155-16-4

Specification

CAS No. 1219155-16-4
Molecular Formula C15H17NO
Molecular Weight 227.3 g/mol
IUPAC Name N-methyl-2-(4-phenoxyphenyl)ethanamine
Standard InChI InChI=1S/C15H17NO/c1-16-12-11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
Standard InChI Key LWRSYTAVKJOXTB-UHFFFAOYSA-N
SMILES CNCCC1=CC=C(C=C1)OC2=CC=CC=C2
Canonical SMILES CNCCC1=CC=C(C=C1)OC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Structure

N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine contains a diphenyl ether scaffold (phenoxyphenyl group) connected to an N-methylated ethylamine chain. The core structure features two aromatic rings linked by an oxygen atom, creating the phenoxyphenyl moiety, with the N-methylethylamine attached at the para position of the second phenyl ring. This structural arrangement gives the molecule both lipophilic characteristics from the aromatic rings and basic properties from the tertiary amine group.

The compound bears structural similarities to other phenoxyphenyl derivatives discussed in pharmaceutical research. For instance, it shares partial structural features with compounds like (E)-N-methyl-2-methoxyimino-2-(2-phenoxyphenyl)acetamide, though with distinct differences in functional group arrangement and positioning . The phenoxyphenyl core is an important pharmacophore in several bioactive compounds.

Physical Properties

Based on its chemical structure, N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine would likely exhibit the following physical properties:

PropertyPredicted Value/Characteristic
Physical StateLikely a colorless to pale yellow solid or oil at room temperature
SolubilityPoorly soluble in water; soluble in organic solvents including alcohols, ethers, and chlorinated solvents
Partition Coefficient (logP)Moderate to high, indicating lipophilicity
Molecular WeightApproximately 241.32 g/mol
pKaApproximately 8-10 (for the tertiary amine group)

The lipophilic character of the phenoxyphenyl group combined with the basic tertiary amine functionality would influence its solubility profile, making it more soluble in organic solvents than in aqueous media. This is consistent with other phenoxyphenyl derivatives that typically exhibit similar solubility patterns .

Chemical Properties

N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine possesses chemical properties characteristic of both aromatic ethers and tertiary amines. The tertiary amine group acts as a weak base and can form salts with acids, potentially improving its water solubility in acidic conditions. The compound would likely undergo typical tertiary amine reactions, including quaternization and oxidation.

The phenoxyphenyl moiety contributes to the compound's stability and reactivity patterns. The ether linkage between the two aromatic rings creates a relatively rigid structure while still allowing some conformational flexibility. This structural feature is important in related compounds where the specific orientation of aromatic rings influences biological activity . Electrophilic aromatic substitution reactions would preferentially occur at positions ortho and para to the activating ether group.

Synthesis and Preparation

Laboratory Preparation Methods

In laboratory settings, the preparation of N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine might employ methods similar to those used for related phenoxyphenyl derivatives. The synthesis would likely involve several key steps:

  • Formation of the diphenyl ether core: This could be achieved through coupling reactions between phenol and 4-halobenzene derivatives under basic conditions, potentially using potassium carbonate as a base in a suitable solvent like toluene or acetone .

  • Introduction of the ethyl linker: This might involve Wittig reactions, Grignard reactions, or other carbon-carbon bond forming strategies to install a two-carbon chain with appropriate functionality for subsequent amine formation.

  • Amine formation and methylation: The primary amine could be introduced through reductive amination processes, followed by selective N-methylation using reagents like dimethyl sulfate under controlled conditions .

The purification of the final compound would likely involve column chromatography using solvent systems such as hexane:ethyl acetate mixtures, similar to those used for related phenoxyphenyl compounds .

Industrial Production Considerations

For larger-scale production, optimized synthetic routes would be necessary to improve efficiency and reduce waste. Industrial preparation might favor convergent synthesis approaches where key intermediates are prepared separately and then combined in later stages.

The selection of reagents and conditions would consider factors such as:

  • Cost and availability of starting materials

  • Safety profiles of reagents and reaction conditions

  • Environmental impact of solvents and waste streams

  • Scalability of reaction steps

  • Purification methods amenable to large-scale production

Process optimization would likely focus on improving yields for challenging steps, such as the initial formation of the phenoxyphenyl core structure, which often requires carefully controlled conditions to achieve good selectivity .

Biological Activity and Applications

Comparison with Related Compounds

CompoundStructural SimilarityNotable DifferencesReported Biological Activity
N-Methyl-2-methoxyimino-2-(2-phenoxyphenyl)acetamideContains phenoxyphenyl coreDifferent position of phenoxy group (ortho vs. para); contains methoxyimino and acetamide groupsFungicidal activity
DPPE (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine)Contains phenoxy and ethylamine groupsHas phenylmethyl instead of phenyl; diethylamine vs. methylamineInvestigated as chemotherapy adjuvant for breast cancer
Phenoxyphenyl pyrazole derivativesContains phenoxyphenyl coreDifferent heterocyclic system attachedVarious biological activities including potential anticancer properties

Research Findings and Development

Current Research Status

Studies on related compounds have shown that the precise arrangement of substituents on the phenoxyphenyl scaffold significantly influences their biological activity. For example, research on phenoxyphenyl acetamide derivatives revealed that the geometry of oxime groups (E vs. Z configuration) dramatically affects their fungicidal properties, with E-isomers showing substantially higher activity . This highlights the importance of stereochemical considerations in the development of phenoxyphenyl-based compounds.

Recent investigations into phenoxyphenyl-containing compounds have also explored their potential applications beyond traditional uses. Some researchers are examining their utility as building blocks for more complex molecular architectures or as structural elements in materials science applications.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies of phenoxyphenyl compounds provide valuable insights that might be applicable to N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine. These studies typically analyze how modifications to different regions of the molecule affect biological activity and physicochemical properties.

Key SAR findings from related compounds include:

  • Position of the phenoxy linkage: The position of substitution (ortho, meta, or para) on the phenyl rings significantly affects biological activity, with para-substituted derivatives often showing distinct activity profiles compared to ortho-substituted counterparts .

  • Role of nitrogen-containing functional groups: The presence and nature of nitrogen functionalities (like amines or amides) influences binding to biological targets and affects pharmacokinetic properties such as absorption and distribution .

  • Impact of lipophilicity: The balance between lipophilic and hydrophilic elements within phenoxyphenyl compounds often determines their membrane permeability and distribution in biological systems.

These SAR insights could guide future research into optimizing the properties of N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine for specific applications.

Future Research Directions

Several promising research directions could expand our understanding of N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine and related compounds:

  • Comprehensive characterization of physicochemical properties and stability under various conditions.

  • Exploration of biological activity screening against diverse targets to identify potential applications.

  • Investigation of structure-activity relationships through systematic modification of the core structure.

  • Development of more efficient and environmentally friendly synthetic routes.

  • Evaluation of potential applications beyond medicinal chemistry, such as in materials science or as synthetic intermediates.

Given the interest in phenoxyphenyl derivatives for applications ranging from agriculture to medicine, research into compounds like N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine could contribute valuable insights to multiple fields and potentially lead to the discovery of novel bioactive compounds .

AspectRecommendation
Personal Protective EquipmentChemical-resistant gloves, safety goggles, lab coat, and respiratory protection when handling in powder form
Storage ConditionsStore in tightly closed containers in a cool, dry place away from incompatible materials; protect from light and moisture
IncompatibilitiesStrong oxidizing agents, strong acids
Special PrecautionsAvoid dust formation; provide adequate ventilation; implement measures against static discharge
DisposalDispose of in accordance with local, state, and federal regulations; consider using licensed chemical waste disposal services

These recommendations should be considered general guidance until specific data on the compound becomes available. A comprehensive chemical safety assessment would be necessary for precise handling protocols.

Regulatory Status

The regulatory status of N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine would depend on its intended use, production volume, and the jurisdictions in which it is manufactured or used. As a research chemical or intermediate, it would typically be subject to chemical control regulations rather than pharmaceutical or agricultural product regulations.

Key regulatory considerations might include:

  • Chemical inventory listings: Registration requirements under regulatory frameworks such as REACH in Europe, TSCA in the United States, or similar chemical control regulations in other regions.

  • Laboratory safety regulations: Compliance with occupational safety and health regulations for research settings.

  • Transportation regulations: Classification and packaging requirements for shipment according to hazardous materials transportation codes.

  • Environmental regulations: Reporting requirements and waste management protocols based on potential environmental impacts.

For research use, appropriate risk assessments should be conducted, and material safety data sheets (MSDS) should be developed following standard formats such as those specified in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

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